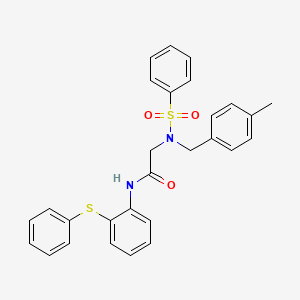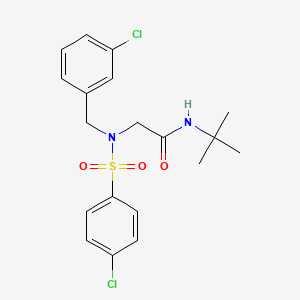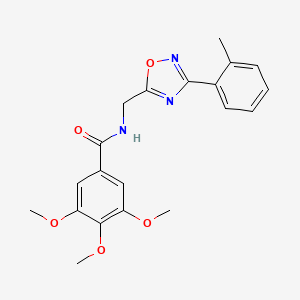![molecular formula C23H24N2O5S B7703728 4-methoxy-N-methyl-3-[(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7703728.png)
4-methoxy-N-methyl-3-[(propan-2-yl)sulfamoyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-methyl-3-[(propan-2-yl)sulfamoyl]benzamide, also known as MPPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MPPI is a sulfonamide derivative that has been synthesized through a variety of methods and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-methoxy-N-methyl-3-[(propan-2-yl)sulfamoyl]benzamide is not fully understood, but it has been found to act as a selective serotonin reuptake inhibitor (SSRI) and a carbonic anhydrase inhibitor (CAI). As an SSRI, this compound inhibits the reuptake of serotonin, leading to increased levels of serotonin in the brain. As a CAI, this compound inhibits the activity of carbonic anhydrase, an enzyme that plays a role in various physiological processes, including acid-base balance and bone resorption.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of serotonin reuptake, the inhibition of carbonic anhydrase activity, and the inhibition of cancer cell growth. This compound has also been found to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-methoxy-N-methyl-3-[(propan-2-yl)sulfamoyl]benzamide in lab experiments is its selectivity for serotonin reuptake inhibition, which makes it a useful tool to study the role of serotonin in various physiological processes. Another advantage is its potential anticancer activity, which makes it a potential candidate for the development of anticancer drugs. However, one limitation of using this compound in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Zukünftige Richtungen
There are several future directions for the research on 4-methoxy-N-methyl-3-[(propan-2-yl)sulfamoyl]benzamide, including the development of new drugs based on its structure, the study of its potential applications in other scientific fields, and the investigation of its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans and to identify potential drug interactions with other medications.
Synthesemethoden
4-methoxy-N-methyl-3-[(propan-2-yl)sulfamoyl]benzamide has been synthesized through various methods, including the reaction of 4-methoxybenzoyl chloride with N-methylisopropanolamine, followed by the reaction of the resulting compound with sulfamide. Another method involves the reaction of 4-methoxybenzoic acid with N-methylisopropanolamine, followed by the reaction of the resulting compound with sulfamide. The purity of the synthesized this compound can be confirmed through various techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-methyl-3-[(propan-2-yl)sulfamoyl]benzamide has been found to have potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been used as a tool to study the role of serotonin in the brain. In cancer research, this compound has been found to inhibit the growth of certain cancer cells, making it a potential candidate for the development of anticancer drugs. In drug discovery, this compound has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
4-methoxy-N-(2-phenoxyphenyl)-3-(propan-2-ylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-16(2)25-31(27,28)22-15-17(13-14-21(22)29-3)23(26)24-19-11-7-8-12-20(19)30-18-9-5-4-6-10-18/h4-16,25H,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOVDUZCTXZGIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B7703647.png)
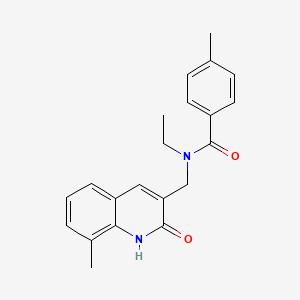
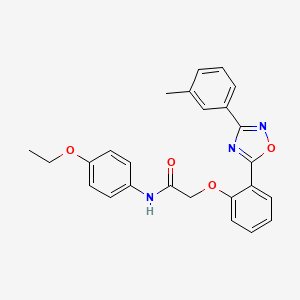
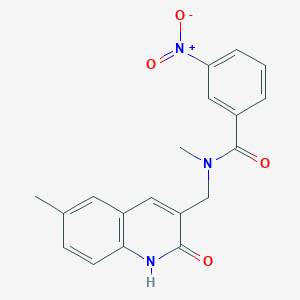
![4-fluoro-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7703684.png)

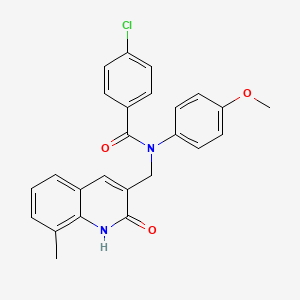
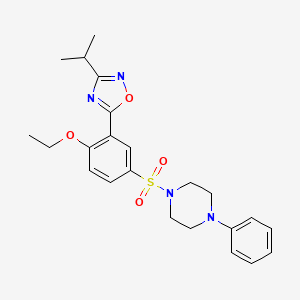
![ethyl 4-({N'-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7703710.png)

